tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate
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Overview
Description
tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate is a synthetic organic compound with the molecular formula C16H22N2O5. It is characterized by the presence of a tert-butyl carbamate group attached to a 2-nitrophenyl and 5-oxopentyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable 2-nitrophenyl and 5-oxopentyl precursor. One common method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides . The reaction conditions are generally mild, and the process is efficient, yielding high-purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The carbamate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, depending on the specific context and conditions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-nitrophenyl)carbamate: Similar structure but lacks the 5-oxopentyl moiety.
tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate: Contains a fluoro and methoxy group instead of the 5-oxopentyl moiety.
tert-Butyl carbamate: Lacks the nitrophenyl and 5-oxopentyl groups.
Uniqueness
tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate is unique due to the presence of both the nitrophenyl and 5-oxopentyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactions that are not observed in similar compounds.
Properties
Molecular Formula |
C16H22N2O5 |
---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
tert-butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(20)17-11-7-6-10-14(19)12-8-4-5-9-13(12)18(21)22/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,17,20) |
InChI Key |
MKMMQXZCOPGVOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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